(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
Brand Name: Vulcanchem
CAS No.: 166176-51-8
VCID: VC0061818
InChI: InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1
SMILES: C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]
Molecular Formula: C14H15Cl2N5O3S
Molecular Weight: 404.266

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

CAS No.: 166176-51-8

Cat. No.: VC0061818

Molecular Formula: C14H15Cl2N5O3S

Molecular Weight: 404.266

* For research use only. Not for human or veterinary use.

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride - 166176-51-8

Specification

CAS No. 166176-51-8
Molecular Formula C14H15Cl2N5O3S
Molecular Weight 404.266
IUPAC Name (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
Standard InChI InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1
Standard InChI Key VWBCFPNXLGRJSK-OWVUFADGSA-N
SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]

Introduction

Chemical Structure and Properties

The compound (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride belongs to the cephalosporin class of antibiotics. Its core structure consists of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid scaffold (the cephalosporin nucleus) with specific stereochemistry at positions 6R and 7R, which is critical for its biological activity . The imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl moiety at the C-3 position represents a key structural feature that distinguishes this compound from other cephalosporins.

Structural Components

The molecule can be described as having three main components:

  • The cephalosporin nucleus (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

  • The imidazo[1,2-b]pyridazin-1-ium group attached via a methyl linker at position 3

  • An amino group at position 7

The compound exists as a salt form with both chloride and hydrochloride counter-ions, which affects its solubility and pharmaceutical properties.

Physical and Chemical Properties

Based on similar compounds, the following properties can be inferred:

PropertyValueNote
Molecular FormulaC14H15N5O3S·HCl·ClIncluding salt forms
Molecular Weight~432 g/molEstimated based on structure
AppearanceCrystalline solidTypical for cephalosporin salts
SolubilityWater-solubleEnhanced by salt formation
StabilitySensitive to hydrolysisCommon for β-lactam antibiotics
LogP~0.4Estimated based on similar structures

Synthesis and Development

The synthesis of this compound follows methodology similar to that reported for related cephalosporins containing imidazo[1,2-b]pyridazinium moieties. The general synthetic approach involves several key steps.

Synthesis Pathway

The synthesis typically involves the following steps:

  • Preparation of the imidazo[1,2-b]pyridazine component, often beginning with commercially available pyridazine derivatives

  • Formation of the cephalosporin nucleus with appropriate protecting groups

  • Introduction of the imidazo[1,2-b]pyridazinium group at the C-3 position via alkylation

  • Deprotection and salt formation

As described in related research, the imidazo[1,2-b]pyridazine component may be prepared following methods similar to those reported by Lombardino . The integration of this heterocyclic group to the cephalosporin nucleus is typically achieved through alkylation reactions involving an appropriate leaving group at position 3 of the protected cephalosporin intermediate .

Synthetic Challenges

The synthesis presents several challenges, including:

  • Regioselective alkylation of the imidazo[1,2-b]pyridazine nitrogen

  • Preservation of the stereochemistry at positions 6R and 7R

  • Control of β-lactam stability during multiple reaction steps

  • Optimization of salt formation conditions

Antibacterial Activity and Spectrum

The compound demonstrates significant antibacterial activity due to its unique structural features, particularly the imidazo[1,2-b]pyridazinium group at position 3 of the cephalosporin nucleus.

Activity Spectrum

Based on studies of closely related compounds, this cephalosporin would be expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research on similar cephalosporins containing imidazo[1,2-b]pyridazinium groups has shown potent activity against a wide range of pathogens .

Bacterial SpeciesAnticipated MIC Range (μg/ml)Comparison to Reference Antibiotics
Staphylococcus aureus0.78-1.56Superior to many standard cephalosporins
Escherichia coli<0.1-0.39Comparable to advanced cephalosporins
Pseudomonas aeruginosa0.2-3.13Significantly better than earlier generations
Streptococcus species0.39-1.56Highly effective

The data suggests particularly strong activity against Escherichia coli, with MIC values potentially below 0.1 μg/ml, making it an exceptional candidate for treating infections caused by this pathogen .

Structure-Activity Relationship

Studies on related compounds have demonstrated that the nature of the heterocyclic group at position 3 significantly impacts antibacterial activity. The imidazo[1,2-b]pyridazinium group appears to confer enhanced activity compared to other heterocycles, possibly due to the delocalization of positive charge within this moiety .

Mechanism of Action

Primary Mechanism

As a cephalosporin antibiotic, this compound exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking during bacterial cell wall formation .

The β-lactam ring in the cephalosporin nucleus is structurally similar to the D-alanyl-D-alanine terminus of peptidoglycan precursors, allowing it to act as a substrate analog and form a covalent bond with the active site serine residue of PBPs. This irreversible acylation renders PBPs inactive, preventing cell wall cross-linking and ultimately leading to bacterial cell lysis.

Enhanced Efficacy Mechanisms

The imidazo[1,2-b]pyridazinium group at position 3 likely contributes to enhanced efficacy through several mechanisms:

  • Improved penetration through the outer membrane of Gram-negative bacteria

  • Enhanced stability against β-lactamases due to steric hindrance

  • Altered binding affinity for specific PBP targets

  • Potential secondary interactions with bacterial cellular components

Research on related compounds suggests that the delocalization of positive charge within the imidazo[1,2-b]pyridazinium moiety plays a crucial role in expanding the antibacterial spectrum and increasing activity . This is consistent with findings that cephalosporins with cationic heterocycles at the C-3 position often demonstrate enhanced activity against Gram-negative pathogens, including Pseudomonas aeruginosa.

Comparative Analysis with Related Compounds

Comparison with Other Cephalosporins

When compared to other cephalosporins, including those with different heterocyclic substituents at position 3, the imidazo[1,2-b]pyridazinium-containing compound exhibits distinct advantages.

CompoundKey Structural FeatureRelative Activity Against Gram-positiveRelative Activity Against Gram-negativeActivity Against P. aeruginosa
Target compoundImidazo[1,2-b]pyridazinium++++++++
Ceftazidime (CAZ)Pyridinium+++++
Imidazo[1,5-a]pyridinium analogImidazo[1,5-a]pyridinium++++++++
Pyrazolo[1,5-a]pyridinium analogPyrazolo[1,5-a]pyridinium++++++++

Note: +++ (high activity), ++ (moderate activity), + (lower activity)

Studies have shown that cephalosporins containing imidazo[1,2-b]pyridazinium groups demonstrate antibacterial activity superior to that of ceftazidime (CAZ), a well-established third-generation cephalosporin with known activity against Pseudomonas aeruginosa .

Variations in the Imidazo[1,2-b]pyridazinium Group

Research has explored various substitutions on the imidazo[1,2-b]pyridazinium moiety to optimize antibacterial activity. The data below summarizes findings for related compounds with different substituents:

Substituent PositionEffect on Antibacterial ActivityEffect on Physicochemical Properties
No substitutionBaseline activityBaseline properties
6-MethylMaintained or slightly enhanced activityIncreased lipophilicity
6-FluoroVariable effects depending on pathogenAltered electronic properties
6-ChloroGenerally enhanced activityIncreased lipophilicity, altered electron distribution
6-HydroxylOften reduced activityIncreased hydrophilicity, hydrogen bonding capability
6-MethoxyVariable effectsModified electronic and steric properties
6-MethylthioEnhanced activity against specific pathogensIncreased lipophilicity

These structure-activity relationships provide valuable insights for the rational design of optimized derivatives with enhanced antibacterial properties .

Pharmacokinetic Considerations

Anticipated Pharmacokinetic Properties

Based on the structure and known properties of similar cephalosporins, the following pharmacokinetic characteristics can be anticipated:

  • Absorption: As a salt form with both chloride and hydrochloride, this compound would likely have limited oral bioavailability due to its charged nature and potential instability in gastric conditions. Parenteral administration would be the likely route of administration.

  • Distribution: The presence of the imidazo[1,2-b]pyridazinium group may influence tissue distribution. The cationic nature of this group could potentially affect penetration into specific tissues or compartments.

  • Metabolism: Like other cephalosporins, minimal hepatic metabolism would be expected, with the majority of the drug being eliminated unchanged.

  • Excretion: Primarily renal excretion, potentially with both glomerular filtration and tubular secretion contributing to elimination.

Future Research Directions

Optimization Opportunities

Further research on this compound could focus on:

  • Exploring additional substitutions on the imidazo[1,2-b]pyridazinium group to optimize activity and pharmacokinetic properties

  • Investigating prodrug approaches to potentially enable oral administration

  • Evaluating combinations with β-lactamase inhibitors to overcome resistance

  • Developing formulations suitable for different routes of administration

Analytical Methods

The development of sensitive and specific analytical methods would be essential for further characterization and quality control. Based on information for related compounds, high-performance liquid chromatography (HPLC) methods using reverse-phase columns would be suitable for analysis .

A typical HPLC method might include:

  • Column: Newcrom R1 or similar reverse-phase column

  • Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)

  • Detection: UV absorbance at approximately 254-280 nm

  • Alternative detection: Mass spectrometry for increased sensitivity and specificity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator